1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol is a chemical compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . This compound features a pyrazole ring, a hexynyl chain, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol typically involves the reaction of pyrazole derivatives with hexynyl intermediates. One common method includes the use of pyrazole-4-carbaldehyde and hex-4-yn-1-ol under specific reaction conditions . Industrial production methods may involve catalytic processes to enhance yield and purity, although detailed industrial methods are not widely documented.
Analyse Chemischer Reaktionen
1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl and alkyne groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol can be compared with other pyrazole derivatives, such as:
1-(1H-Pyrazol-4-yl)butan-1-ol: Similar structure but with a shorter carbon chain.
1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol: Similar structure but with a different carbon chain length.
1-(1H-Pyrazol-4-yl)hex-4-en-1-ol: Similar structure but with an alkene group instead of an alkyne. These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and functional groups.
Eigenschaften
Molekularformel |
C9H12N2O |
---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-(1H-pyrazol-4-yl)hex-4-yn-1-ol |
InChI |
InChI=1S/C9H12N2O/c1-2-3-4-5-9(12)8-6-10-11-7-8/h6-7,9,12H,4-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
GESGKPZTHQEQJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC(C1=CNN=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.